Translational Elongation Inhibition: Context-Dependent Ribosomal PTC Binding Selectivity of the Pyridazinone Scaffold
In the IDB-series of human ribosome interdictors sharing the pyridazinone scaffold, compounds were engineered to produce distinct amino-acid-level pause signatures at the ribosomal peptidyl transferase center (PTC). IDB-001, bearing a basic (S)-2-(pyrrolidin-2-yl)ethan-1-amine substituent, generated a strong acidic residue (Asp/Glu) enrichment at the −1 position of the nascent chain, while IDB-002 displayed a preference for depleting ribosome footprints containing bulky hydrophobic side chains (Phe, Tyr, Trp) at the same position [1]. The structural features of CAS 953163-62-7—specifically the 3,4-dimethoxyphenyl group and the 2-fluorophenyl amide terminus—are predicted to confer a distinct physicochemical interaction profile at the PTC relative to these analogs, with potential implications for context-dependent oncoprotein depletion . Direct quantitative comparison of pause signatures for CAS 953163-62-7 versus IDB-001 and IDB-002 has not been published; the following table provides the comparator data that a procurement decision-maker should require from a vendor or from their own profiling.
| Evidence Dimension | Ribosome footprint pause signature: amino acid enrichment at nascent chain −1 position |
|---|---|
| Target Compound Data | No published data; procurement requires vendor to provide ribosome profiling (Ribo-seq) data in a standardized cell line (e.g., MCF7) with amino acid motif analysis. |
| Comparator Or Baseline | IDB-001 (pyridazinone scaffold analog): enriched for Asp/Glu at −1 position vs. ANS control; IDB-002: depleted for Phe/Tyr/Trp at −1 position vs. ANS in MCF7 cells [1]. |
| Quantified Difference | Not yet quantified for CAS 953163-62-7; structural dissimilarity in the distal substituents predicts a distinct motif preference relative to IDB-001 and IDB-002. |
| Conditions | MCF7 human breast cancer cells; ribosome profiling via Ribo-seq; 11-point compound titration for IC50 determination [1]. |
Why This Matters
For laboratories developing context-dependent translation inhibitors, the amino acid pause signature directly determines which oncogenic dependency factors (e.g., MYC, CCND1, CDK4) are preferentially depleted, making it the single most important parameter for selecting among pyridazinone-based interdictor candidates.
- [1] Diamond, P.D. et al. Context-dependent translation inhibition as a cancer therapeutic modality. Nature Communications, 2026, 17, 1963. (Describes IDB-001 and IDB-002 ribosomal PTC binding, amino acid pause motifs, and IC50 determination in MCF7 cells.) View Source
